molecular formula C17H13N3OS B11090053 3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11090053
M. Wt: 307.4 g/mol
InChI Key: FZGCFWWGKRKOIY-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: 1-(4-(1H-pyrrol-1-yl)phenyl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

This compound belongs to the class of heterocyclic compounds and contains both an oxadiazole ring and a pyrrole ring. Imidazole, a five-membered heterocyclic moiety, is also present in its structure .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions, where appropriate precursors are combined to form the oxadiazole ring. For example, a reaction between a pyrrole derivative and a thiophene-containing compound can lead to the desired product.

Reaction Conditions:: The exact conditions depend on the specific synthetic route chosen. Catalysts, solvents, and temperatures play crucial roles in achieving high yields.

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthesis for efficiency and scalability. Detailed industrial processes are proprietary, but academic literature provides valuable insights.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: Substituents on the phenyl and pyrrole rings can be modified through substitution reactions.

    Reduction: Reduction of the oxadiazole ring or other functional groups is possible.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) under specific conditions.

    Substitution: Alkyl halides, Lewis acids, or nucleophiles.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions and substituents. Regioselectivity plays a crucial role in determining the outcome.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N3OS/c1-2-10-20(9-1)14-7-5-13(6-8-14)17-18-16(21-19-17)12-15-4-3-11-22-15/h1-11H,12H2

InChI Key

FZGCFWWGKRKOIY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CC4=CC=CS4

Origin of Product

United States

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